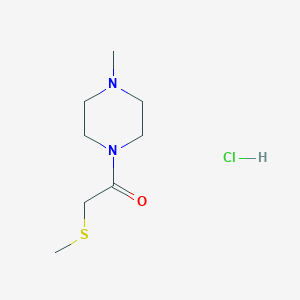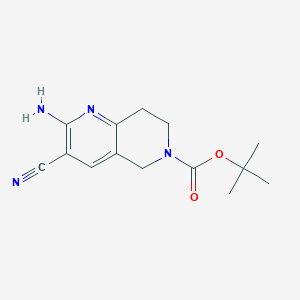![molecular formula C8H7BrN2O B2542666 4-溴-6-甲氧基-1H-吡咯并[2,3-b]吡啶 CAS No. 1190310-00-9](/img/structure/B2542666.png)
4-溴-6-甲氧基-1H-吡咯并[2,3-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position makes this compound particularly interesting for various chemical and biological applications.
科学研究应用
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
Target of Action
The primary targets of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine interacts with its targets, FGFRs, by inhibiting their activity. This inhibition results in changes in the cellular processes regulated by these receptors .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these downstream effects.
Result of Action
The molecular and cellular effects of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolopyridine core followed by the introduction of the bromine and methoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridine ring can be reacted with a suitable pyrrole derivative to form the fused ring system. The bromine atom can then be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of 4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve efficient production.
化学反应分析
Types of Reactions
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation reactions can introduce carbonyl groups.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and methoxy substituents but shares the core structure.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methoxy group.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the bromine atom.
Uniqueness
4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
属性
IUPAC Name |
4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCZORJPSDNBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2542585.png)
![4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2542587.png)
![N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2542588.png)
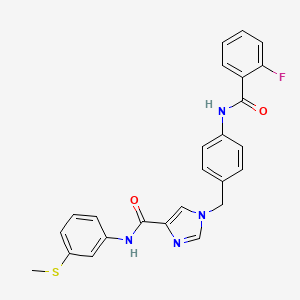
![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2542590.png)
![8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2542591.png)
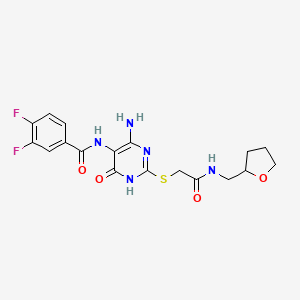
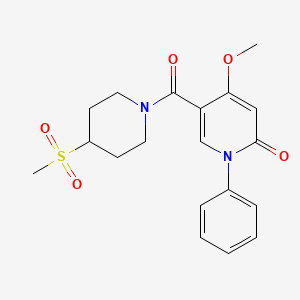
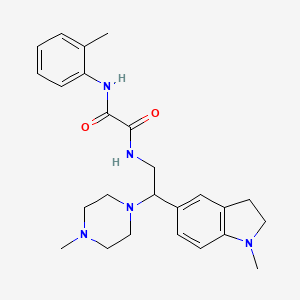
![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)
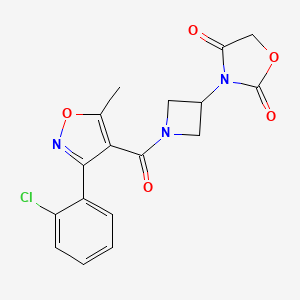
![3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one](/img/structure/B2542602.png)
